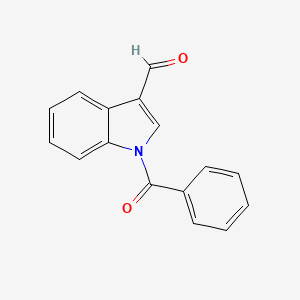

1-Benzoyl-1H-indole-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzoylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-11-13-10-17(15-9-5-4-8-14(13)15)16(19)12-6-2-1-3-7-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNJJAQYGLNGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327049 | |

| Record name | NSC628186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27092-42-8 | |

| Record name | NSC628186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzoyl 1h Indole 3 Carbaldehyde

N-Acylation Strategies for Indole-3-carbaldehyde Derivatives

The introduction of an acyl group, specifically a benzoyl group, onto the nitrogen atom of the indole (B1671886) ring is a key transformation in the synthesis of the title compound. This modification significantly influences the electronic properties and reactivity of the indole scaffold.

Direct N-Benzoylation of 1H-Indole-3-carbaldehyde

Direct N-benzoylation involves the reaction of 1H-indole-3-carbaldehyde with a benzoylating agent. This approach is often favored for its atom economy and straightforward nature.

A prevalent method for the synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde is the direct acylation of 1H-indole-3-carbaldehyde with benzoyl chloride in the presence of a base. nih.gov The base plays a crucial role in deprotonating the indole nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of benzoyl chloride. Common bases employed for this transformation include pyridine (B92270) and triethylamine (B128534), often in a solvent like dichloromethane (B109758) or acetonitrile (B52724). derpharmachemica.com The reaction is typically conducted at temperatures ranging from room temperature to mild heating (25–60°C).

A typical procedure involves dissolving 1H-indole-3-carbaldehyde in a dry solvent such as pyridine, followed by the dropwise addition of benzoyl chloride. The reaction mixture is stirred for several hours, and upon completion, it is quenched with water and extracted with an organic solvent. Purification is commonly achieved through column chromatography or recrystallization. The use of basic alumina (B75360) as a solid support in conjunction with pyridine and benzoyl chloride under solvent-free microwave irradiation has also been reported as an environmentally friendly alternative. nih.gov

| Reagent 1 | Reagent 2 | Base | Solvent | Conditions | Yield | Ref |

| 1H-Indole-3-carbaldehyde | Benzoyl Chloride | Pyridine | Dichloromethane | Room Temperature | High | |

| 1H-Indole-3-carbaldehyde | Benzoyl Chloride | Triethylamine | Acetonitrile | 25-60°C | High | derpharmachemica.com |

| Aniline | Benzoyl Chloride | Pyridine | Basic Alumina (solvent-free) | Microwave (300W) | 95% | nih.gov |

This table presents data on base-mediated benzoylation reactions.

Triethylamine is frequently used as a base and catalyst in the N-acylation of indole-3-carbaldehyde. derpharmachemica.com In a representative synthesis, 1H-indole-3-carbaldehyde is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF), and triethylamine is added. Subsequently, an acyl chloride, such as 3-chloro acetylchloride, dissolved in THF is added dropwise. derpharmachemica.com The reaction mixture is typically stirred at room temperature for several hours. derpharmachemica.com Monitoring the reaction progress using thin-layer chromatography (TLC) is standard practice. derpharmachemica.com After the reaction is complete, the mixture is quenched with ice-cold water and the product is extracted. derpharmachemica.com The organic layer is then washed and dried to yield the N-acylated product. derpharmachemica.com This method has been successfully employed for the synthesis of various N-acylated indole-3-carboxaldehyde (B46971) analogues. derpharmachemica.com

| Starting Material | Acylating Agent | Catalyst | Solvent | Reaction Time | Ref |

| Indole-3-carboxaldehyde | 3-chloro acetylchloride | Triethylamine | Tetrahydrofuran (THF) | 3 hours | derpharmachemica.com |

This table details a specific example of acylation using triethylamine.

Achieving high regioselectivity for N-acylation over C3-acylation is a significant challenge in indole chemistry due to the comparable nucleophilicity of the N1 and C3 positions. rsc.orgnih.gov Generally, direct acylation of indoles tends to occur at the C3-position. rsc.orgmdpi.com However, selective N-acylation can be achieved under specific conditions. The use of a base is critical to deprotonate the indole nitrogen, making it a more potent nucleophile and favoring N-acylation. rsc.org

Reaction conditions such as temperature, solvent, and the nature of the acylating agent and base are crucial for optimizing the yield and regioselectivity. To maximize the yield of the desired 1-benzoyl derivative, it is important to control the reaction temperature and stoichiometry to prevent side reactions like over-acylation or oxidation of the aldehyde group. While direct N-acylation with acyl chlorides is common, other methods have been developed to improve selectivity. For instance, oxidative carbene-catalyzed N-acylation of indoles with aldehydes offers a mild and highly chemoselective alternative. rsc.org Another approach involves the use of thioesters as a stable acyl source, which allows for N-acylation under mild conditions with good functional group tolerance. nih.gov

Sequential N-Acylation Approaches

An alternative strategy to direct N-acylation is a sequential approach, where the benzoyl group is introduced onto an indole ring that is part of a pre-formed heterocyclic system.

In some synthetic routes, the indole nucleus is first incorporated into a larger heterocyclic structure, and the N-benzoylation is carried out at a later stage. For example, starting from 1-benzoyl-3-bromoacetyl indole, various heterocyclic compounds can be synthesized. researchgate.net This precursor itself is prepared from 1-benzoyl-3-acetyl indole. researchgate.net This sequential method allows for the construction of complex molecules where the 1-benzoyl-indole moiety serves as a key structural component. researchgate.net The N-benzoylation step in these sequences often follows standard procedures, similar to the direct benzoylation of simpler indoles, but the reactivity can be influenced by the nature of the attached heterocyclic ring.

N-Acylation with Chloroacetyl Chloride as a Precedent

The acylation of indoles is a fundamental transformation in organic synthesis, and the reaction with chloroacetyl chloride serves as an informative precedent for understanding the N-acylation process that leads to compounds like this compound. The indole nucleus possesses two primary sites for acylation: the nitrogen atom (N1) and the carbon at the 3-position (C3). The outcome of the acylation is highly dependent on the reaction conditions.

When indole reacts with chloroacetyl chloride, the site of acylation can be controlled. For instance, heating indole with chloroacetyl chloride in a non-polar solvent like toluene (B28343) can lead to the formation of 1-chloroacetylindole. ingentaconnect.com However, the reaction is often more complex. In the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF), N-acylation is also favored for substituted indoles. nih.gov

Conversely, Friedel-Crafts type conditions or the use of indole's Grignard reagent tend to direct acylation to the C3 position, yielding 3-chloroacetylindole. ingentaconnect.com Majima and Kotake reported that reacting indole magnesium iodide with chloroacetyl chloride at low temperatures produced 3-chloroacetylindole in a 45% yield. ingentaconnect.com It is also possible to achieve di-acylation. For example, using an excess of chloroacetyl chloride at 0°C can result in 1,3-bis(chloroacetyl)indole. ingentaconnect.com These examples highlight that while N-acylation is achievable, it must compete with C3 acylation, and conditions must be carefully selected to favor the desired N-substituted product.

Preparation of Key Starting Materials

The synthesis of this compound is typically achieved through the N-acylation of 1H-indole-3-carbaldehyde with benzoyl chloride. Therefore, the efficient preparation of this key starting material is a critical prerequisite.

Synthetic Procedures for 1H-Indole-3-carbaldehyde

1H-Indole-3-carbaldehyde is a vital intermediate in the synthesis of various biologically active compounds and indole alkaloids. ekb.egresearchgate.net Consequently, numerous methods for its preparation have been developed over the years. ekb.egekb.eg

The most convenient and widely adopted method for synthesizing 1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction. ekb.egniscpr.res.in This procedure involves the direct formylation of indole using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). ekb.egorgsyn.org The reaction is known for being relatively simple, providing the aldehyde product in a state of high purity and in nearly quantitative yields. ekb.egorgsyn.org A patent for this method describes adding POCl₃ to anhydrous DMF at low temperatures (0-5 °C) to form the Vilsmeier reagent, followed by the addition of indole. After a period of stirring and heating, the reaction mixture is cooled and neutralized to precipitate the solid product, with reported yields as high as 96%. google.com Recently, a catalytic version of the Vilsmeier-Haack reaction has been developed, which avoids the use of stoichiometric and corrosive POCl₃, making the process milder and suitable for late-stage formylation. orgsyn.orgacs.org

While the Vilsmeier-Haack reaction is dominant, other methods for the synthesis of 1H-indole-3-carbaldehyde have also been reported. These include:

The Reimer-Tiemann Reaction : Involves treating indole with chloroform (B151607) (CHCl₃) in the presence of a strong aqueous base. ekb.egorgsyn.org

The Grignard Reaction : Utilizes the reaction of the indole Grignard reagent (indolylmagnesium iodide) with a formylating agent. ekb.egorgsyn.org

The Duff Reaction : A formylation reaction that employs hexamine as the source of the formyl carbon, typically on highly activated aromatic rings like phenols. acs.orgwikipedia.org Its application to indoles is also known.

The Sommelet Reaction : Can be performed on gramine (B1672134) (3-(dimethylaminomethyl)indole) to yield the desired aldehyde. ekb.egorgsyn.org

Oxidation/Hydrolysis Methods : These routes can start from materials like (E)-1H-indole-3-carbaldehyde oxime, which upon treatment with cupric chloride dihydrate, yields the aldehyde. researchgate.netekb.eg Another oxidative approach is the decarboxylation of indole-3-acetic acid. researchgate.net

The following table summarizes the key synthetic routes to 1H-indole-3-carbaldehyde.

Table 1: Synthetic Procedures for 1H-Indole-3-carbaldehyde

| Reaction Name | Reagents | Typical Outcome/Yield | Citations |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Indole, POCl₃, DMF | Simple, high purity, and nearly quantitative yield (up to 96%). | ekb.egniscpr.res.inorgsyn.orggoogle.com |

| Catalytic Vilsmeier-Haack | Indole, DMF-d₇, PhSiH₃, Catalyst | Mild conditions, excellent deuterium (B1214612) incorporation if using deuterated DMF. | orgsyn.orgacs.org |

| Reimer-Tiemann Reaction | Indole, CHCl₃, aq. KOH | A classic method for formylation. | ekb.egorgsyn.org |

| Grignard Reaction | Indole Magnesium Iodide | An organometallic approach to formylation. | ekb.egorgsyn.org |

| Duff Reaction | Indole, Hexamethylenetetramine | Uses hexamine as the formyl source. | acs.orgwikipedia.org |

| Sommelet Reaction | Gramine, Hexamethylenetetramine | Formylation of a pre-functionalized indole. | ekb.egorgsyn.org |

| From Oxime | (E)-1H-indole-3-carbaldehyde oxime, CuCl₂·2H₂O | Hydrolysis of the oxime to the aldehyde in 88% yield. | researchgate.netekb.eg |

Chemical Transformations and Derivatization Strategies of 1 Benzoyl 1h Indole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group in 1-benzoyl-1H-indole-3-carbaldehyde is a primary site for nucleophilic attack, facilitating a range of condensation and addition reactions. These transformations are fundamental for building molecular complexity and accessing diverse chemical scaffolds.

Condensation Reactions for Hydrazone Formation

Condensation of this compound with hydrazine (B178648) derivatives provides a straightforward route to hydrazones. These products are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic elaborations, such as cyclization reactions.

The synthesis of hydrazone derivatives from this compound is typically achieved through a condensation reaction with substituted phenylhydrazines. The general procedure involves reacting the aldehyde with a slight excess of the corresponding phenylhydrazine (B124118) in a suitable solvent system, often a mixture of ethanol (B145695) and a catalytic amount of glacial acetic acid. nih.gov The reaction mixture is heated under reflux, and upon cooling, the hydrazone product often precipitates and can be isolated by filtration. nih.govresearchgate.net

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the phenylhydrazine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the stable C=N bond of the hydrazone. The N-benzoyl group on the indole (B1671886) nitrogen remains intact throughout this process.

Table 1: Representative Synthesis of Indole Phenylhydrazone Derivatives

| Aldehyde Starting Material | Phenylhydrazine Reactant | Product | Reaction Conditions |

|---|---|---|---|

| 1-Propyl-1H-indole-3-carbaldehyde | Phenylhydrazine | (E)-1-(1-propyl-1H-indol-3-yl)-N-phenylmethanimine | Ethanol, Acetic Acid, Reflux |

| 1-Propyl-1H-indole-3-carbaldehyde | 4-Bromophenylhydrazine | (E)-N-(4-bromophenyl)-1-(1-propyl-1H-indol-3-yl)methanimine | Ethanol, Acetic Acid, Reflux |

This table is illustrative of the general reaction based on syntheses with N-substituted indole-3-carbaldehydes. nih.gov

The reactivity of substituted phenylhydrazines in condensation reactions can be influenced by the electronic nature of the substituents on the phenyl ring. It is generally observed in related reactions that phenylhydrazines bearing electron-donating groups are more nucleophilic and may react more readily. Conversely, phenylhydrazines with strong electron-withdrawing groups are less nucleophilic, which can lead to slower reaction times or require more forcing conditions to achieve complete conversion.

In analogous reactions, such as the condensation of substituted benzoyl hydrazides with dicarbonyl compounds, hydrazides with electron-donating groups on the phenyl ring react faster and give higher yields of the desired products. In contrast, those with electron-withdrawing groups react more slowly. A similar trend can be anticipated for the reaction of substituted phenylhydrazines with this compound. The N-benzoyl group on the indole itself is electron-withdrawing, which may slightly decrease the reactivity of the indole nucleus but primarily influences the electronic properties of the final hydrazone product.

Formation of Schiff Bases and Subsequent Metal Complexation

This compound readily reacts with primary amines to form Schiff bases, also known as imines. This condensation is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in an alcoholic solvent. nveo.org The resulting Schiff bases, which contain the C=N azomethine group, are important ligands in coordination chemistry due to the presence of the nitrogen lone pair, which can readily coordinate to metal ions. bibliomed.org

Schiff bases derived from indole-3-carbaldehyde have been shown to form stable complexes with a variety of transition metals, including Hg(II), Zr(IV), Cu(II), Fe(III), Co(II), and Ni(II). nveo.orgresearchgate.net The synthesis of these metal complexes generally involves the reaction of the pre-formed Schiff base ligand with a metal salt in a suitable solvent. scirp.org The coordination can involve not only the imine nitrogen but also other potential donor atoms within the ligand structure, such as the indole nitrogen or other functional groups on the amine-derived portion of the molecule. The N-benzoyl group can influence the electronic environment of the indole nitrogen, potentially affecting its coordination ability. Spectroscopic methods such as IR, UV-Vis, and NMR are used to characterize the formation of both the Schiff base and its metal complexes, with IR spectroscopy being particularly useful for identifying the C=N stretch of the imine and the metal-ligand bonds. researchgate.net

Table 2: Examples of Metal Complexes with Indole-3-carbaldehyde Derived Schiff Bases

| Schiff Base Ligand Derived From | Metal Ion | Resulting Complex |

|---|---|---|

| Indole-3-carboxaldehyde (B46971) and 1,4-Diaminobutane | Hg(II) | Mercury(II) complex |

| Indole-3-carboxaldehyde and 1,4-Diaminobutane | Zr(IV) | Zirconium(IV) complex |

| Indole-3-carboxaldehyde and 4,6-diaminobenzene-1,3-dithiol | Cu(II), Fe(III) | Copper(II) and Iron(III) complexes |

This table is based on Schiff bases formed from the parent indole-3-carboxaldehyde, illustrating the principle of metal complexation. nveo.orgresearchgate.net

Reactivity Towards Active Methylene (B1212753) Compounds for Heterocycle Annulation

The carbaldehyde group of this compound is sufficiently electrophilic to participate in Knoevenagel condensation reactions with active methylene compounds. researchgate.netekb.eg These are compounds that possess a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326), ethyl cyanoacetate, or barbituric acid. The reaction is typically base-catalyzed, using mild bases like piperidine, and proceeds under gentle conditions to afford the corresponding vinylidene indole derivatives in good yields. researchgate.netnih.gov

These Knoevenagel adducts are valuable intermediates for heterocycle annulation. The newly formed carbon-carbon double bond is polarized and can act as a Michael acceptor, allowing for subsequent intramolecular or intermolecular cyclization reactions to build more complex heterocyclic systems like pyridines, pyrans, and thiazoles. researchgate.net For example, the product of the condensation with malononitrile, (1-benzoyl-1H-indol-3-yl)methylene)malononitrile, is a precursor for the synthesis of various fused and substituted indole derivatives.

Cyclization Reactions and Heterocycle Synthesis

Beyond the initial functionalization of the carbaldehyde, this compound and its derivatives are key starting materials for constructing a variety of heterocyclic rings. These cyclization strategies significantly expand the molecular diversity accessible from this indole core.

One notable example involves the cyclization of hydrazone derivatives. Hydrazones formed from the reaction of this compound with hydrazides can undergo cyclization under Vilsmeier-Haack conditions (using a mixture of phosphorus oxychloride and dimethylformamide) to yield pyrazole (B372694) derivatives. semanticscholar.orgbohrium.com This reaction sequence transforms the aldehyde and hydrazide precursors into a new five-membered heterocyclic ring attached to the indole system.

Furthermore, the products of Knoevenagel condensations are primed for cyclization. For instance, the reaction of the vinylidene indole intermediates with other reagents in multicomponent reactions can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. ekb.eg These reactions highlight the utility of this compound as a scaffold for building complex, fused heterocyclic systems of potential interest in medicinal and materials chemistry.

Construction of Pyrazole and Pyrimidine (B1678525) Derivatives

The aldehyde functionality of this compound is a prime site for reactions leading to the formation of various heterocyclic systems, including pyrazoles and pyrimidines.

The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.gov While direct conversion of the indole-3-carbaldehyde is not a standard one-step process, it can serve as the starting point to build the necessary precursor. The aldehyde can first undergo a Knoevenagel condensation with an active methylene compound, followed by a Michael addition to introduce the second carbonyl equivalent, setting the stage for cyclization with hydrazine. Alternatively, the reaction of indole-3-carbaldehyde with hydrazine hydrate (B1144303) readily forms the corresponding hydrazone, which is a key intermediate that can undergo further cyclization reactions to yield pyrazole rings. umich.eduresearchgate.net For instance, hydrazones can be converted to 4-formyl pyrazoles via the Vilsmeier-Haack reaction. nih.govnih.gov

For pyrimidine synthesis, the Biginelli reaction offers a classic and efficient three-component approach, combining an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.orgorganic-chemistry.org The indole-3-carbaldehyde moiety can be incorporated into this reaction. A common strategy involves first reacting the indole-3-carbaldehyde with an acetophenone (B1666503) to form an α,β-unsaturated ketone, known as a chalcone (B49325). This indole-derived chalcone can then participate in a cyclocondensation reaction with thiourea under basic conditions to yield dihydropyrimidine-2(1H)-thiones.

Synthesis of Pyrrolo[1,2-a]indole Scaffolds via Radical Cascade Cyclization

A significant transformation of N-substituted indole-3-aldehydes, including derivatives like this compound, is the synthesis of the pyrrolo[1,2-a]indole scaffold. This fused heterocyclic system is present in numerous natural products and pharmacologically active molecules. An efficient method to construct this framework is through a copper-catalyzed radical cascade cyclization. This process involves a [3 + 2] cycloaddition reaction between an N-substituted 1H-indole-3-aldehyde and an aryl alkene. The reaction proceeds under relatively mild conditions and demonstrates high atom economy, providing a straightforward route to structurally diverse pyrrolo[1,2-a]indole derivatives in moderate yields.

Copper-Catalyzed Methodologies with Aryl Alkenes

The synthesis of the pyrrolo[1,2-a]indole core from N-substituted indole-3-aldehydes is effectively achieved using a copper-catalyzed radical cascade cyclization. Specifically, a catalyst system comprising a copper source and a peroxide, such as di-tert-butyl peroxide (DTBP), in a solvent like N,N-dimethylformamide (DMF) has proven successful.

In a typical procedure, the reaction between a compound structurally similar to this compound, such as 1-(2-oxo-2-phenylethyl)-1H-indole-3-aldehyde, and an aryl alkene is catalyzed by Cu-DTBP. This methodology facilitates a [3 + 2] cycloaddition, leading to the formation of various 3-benzoyl-1-aryl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehydes. The reaction generally proceeds to moderate yields, reaching up to 73% in some cases.

Investigation of Functional Group Tolerance

The copper-catalyzed radical cascade cyclization for synthesizing pyrrolo[1,2-a]indoles exhibits good functional group tolerance, particularly with respect to the aryl alkene component. This allows for the generation of a diverse library of substituted pyrrolo[1,2-a]indole derivatives. The reaction accommodates various substituents on the phenyl ring of the styrene (B11656) reactant.

Both electron-donating and electron-withdrawing groups are well-tolerated. For instance, styrenes bearing methyl, methoxy, and halogen (fluoro, chloro, bromo) substituents at different positions (ortho, meta, para) on the aromatic ring have been successfully employed, leading to the desired products in moderate yields. This versatility underscores the utility of the method for creating a range of structurally varied compounds for further investigation.

| Aryl Alkene Substituent | Position | Yield (%) |

|---|---|---|

| -H | - | 35 |

| -CH3 | para | 45 |

| -OCH3 | para | 48 |

| -F | para | 52 |

| -Cl | para | 73 |

| -Br | para | 65 |

| -F | meta | 32 |

| -Cl | meta | 56 |

| -F | ortho | 41 |

| -Cl | ortho | 62 |

Formation of Fused Pyrido[2,3-d]pyrimidine (B1209978) Systems

The aldehyde group of this compound is a key functional group for participating in multi-component reactions to build complex heterocyclic systems. One such system is the pyrido[2,3-d]pyrimidine scaffold, which is accessible through one-pot cyclocondensation reactions. researchgate.netresearchgate.netjocpr.com

A prevalent strategy involves the three-component reaction of an aminopyrimidine (such as 6-aminouracil (B15529) or 2,6-diaminopyrimidin-4(3H)-one), an aldehyde, and a compound with an active methylene group (like malononitrile or a β-ketoester). researchgate.netjocpr.com In this context, an N-substituted indole-3-carbaldehyde can serve as the aldehyde component. For example, the reaction of N-methyl-indole-3-carboxaldehyde with 1,3-dimethyl-6-aminouracil and various chalcones in the presence of an acid catalyst has been shown to produce highly substituted pyrido[2,3-d]pyrimidine derivatives. nih.gov The reaction proceeds through an initial Knoevenagel condensation or Michael addition, followed by intramolecular cyclization and dehydration to afford the fused aromatic system. This approach highlights the utility of indole-3-aldehydes in generating complex, biologically relevant heterocyclic structures.

| Indole Aldehyde | Other Reactants | Product | Yield (%) |

|---|---|---|---|

| N-Methyl-indole-3-carboxaldehyde | 1,3-Dimethyl-6-aminouracil, 4-Chlorochalcone | 7-(4-Chlorophenyl)-1,3-dimethyl-5-(1-methyl-1H-indol-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 76 |

Reactivity for Quinazolinone Synthesis

This compound is a suitable precursor for the synthesis of quinazolinone derivatives, specifically those bearing an indole moiety at the 2-position. While direct reaction of the N-benzoyl derivative can be envisioned, a more common and established route involves the initial reaction of the parent 1H-indole-3-carbaldehyde, followed by functionalization of the indole nitrogen.

Reaction with Anthranilamide Derivatives

The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one structures proceeds via the condensation of an indole-3-carboxaldehyde with an anthranilamide derivative. The reaction between 1H-indole-3-carboxaldehyde and anthranilamide can be promoted by a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent like acetonitrile (B52724) at reflux.

This condensation is sometimes accompanied by a deformylation side-process, where the indole-3-carboxaldehyde reverts to indole. The initially formed 2-(1H-indol-3-yl)quinazolin-4(3H)-one can then be readily converted to the target compound. Treatment with benzoyl chloride affords 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one in good yield. This two-step sequence allows for the efficient construction of the N-acylated indolylquinazolinone core.

Strategies for Nitrogen Atom Functionalization in Indolylquinazolinones

The nitrogen atoms within the indolylquinazolinone framework, derived from this compound, present key sites for further molecular elaboration. Functionalization at these positions can significantly influence the physicochemical properties and biological activities of the resulting compounds. Common strategies for modifying the nitrogen atoms include N-alkylation and N-acylation.

One of the foundational molecules in this context is 2-(1H-indol-3-yl)quinazolin-4(3H)-one. The nitrogen of the indole moiety and the nitrogen of the quinazolinone ring can be targeted for functionalization. For instance, the treatment of 2-(1H-indol-3-yl)quinazolin-4(3H)-one with benzoyl chloride leads to the formation of 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one in a good yield. mdpi.com This reaction specifically targets the indole nitrogen, attaching a benzoyl group which can act as a protecting group or a modulating moiety.

N-alkylation offers another avenue for derivatization. The reaction of 2-(1H-indol-3-yl)quinazolin-4(3H)-one with sodium hydride followed by the addition of methyl iodide results in a mixture of N-methylated products. mdpi.com This indicates that methylation can occur at different nitrogen positions within the molecule, and controlling the regioselectivity can be a synthetic challenge. More controlled N-alkylation methods, such as those employing copper catalysts or visible light-promoted reactions, have been developed for quinazolinone and related heterocyclic systems, offering potential pathways for the selective functionalization of indolylquinazolinones. juniperpublishers.comnih.gov Similarly, palladium-catalyzed and copper-catalyzed N-arylation reactions are established methods for creating C-N bonds on nitrogen heterocycles and could be applied to introduce aryl groups onto the indolylquinazolinone core. nih.gov

A summary of representative N-functionalization reactions on the 2-(1H-indol-3-yl)quinazolin-4(3H)-one core is presented below:

| Precursor | Reagent | Product | Yield | Reference |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Benzoyl chloride | 2-(1-Benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one | Good | mdpi.com |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | NaH, Methyl iodide | Mixture of N-methylated products | - | mdpi.com |

These functionalization strategies are pivotal for creating libraries of indolylquinazolinone derivatives with diverse substituents on the nitrogen atoms, enabling the exploration of structure-activity relationships.

Further Functionalization at Other Positions

Beyond the nitrogen centers, other positions on the this compound scaffold can be functionalized to expand its chemical diversity.

The aldehyde functional group at the C3 position of this compound is a prime site for reactions with nucleophiles, particularly aryl amines. The N-benzoyl group, being electron-withdrawing, can influence the reactivity of the indole ring and the aldehyde. The primary and most direct reaction between this compound and aryl amines is the formation of a Schiff base (an imine) through a condensation reaction. nih.govijpbs.com

In this reaction, the lone pair of electrons on the nitrogen atom of the aryl amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the Schiff base. The general reaction is as follows:

This compound + Aryl Amine ⇌ N-((1-Benzoyl-1H-indol-3-yl)methylene)arylamine + H₂O

The presence of the N-benzoyl group is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, thereby facilitating the initial nucleophilic attack by the aryl amine. This can potentially lead to higher reaction rates or yields compared to the unsubstituted indole-3-carbaldehyde.

While direct coupling of the aryl amine to other positions on the indole ring via the N-acylated intermediate is not the primary described pathway, the resulting Schiff base itself is a versatile intermediate. The imine bond can be subsequently reduced to form a secondary amine, or the aryl group can introduce further sites for functionalization.

A representative example of this transformation is the synthesis of various Schiff bases from indole-3-carbaldehyde and its derivatives with a range of substituted anilines. These reactions are typically carried out under acidic or basic catalysis to facilitate the dehydration step.

| Indole Reactant | Aryl Amine | Product Type | Reference |

| This compound | Substituted Anilines | Schiff Base (Imine) | nih.govijpbs.com |

This coupling strategy via Schiff base formation represents a straightforward and efficient method for introducing aryl amine moieties onto the C3-position of the N-acylated indole scaffold, paving the way for the synthesis of a wide range of complex molecules.

Advanced Spectroscopic and Structural Characterization of 1 Benzoyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-Benzoyl-1H-indole-3-carbaldehyde and its derivatives provides characteristic signals that confirm the presence of specific protons. A key diagnostic signal is the aldehyde proton, which appears as a sharp singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. The protons on the indole (B1671886) and benzoyl rings resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons can be used to determine the substitution pattern on the rings. For instance, in related N-substituted indole-3-carbaldehydes, the protons of the substituent, such as the methyl protons in 1-methyl-1H-indole-3-carbaldehyde or the benzyl (B1604629) protons in 1-benzyl-1H-indole-3-carbaldehyde, give rise to distinct signals in the upfield region of the spectrum. rsc.orgnih.gov

Table 1: Selected ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |

| This compound | - | ~9.8–10.2 | - | - |

| 1H-Indole-3-carbaldehyde | CDCl₃ | 10.08 (s) | 8.40–8.27 (m), 7.86 (d), 7.49–7.42 (m), 7.39–7.29 (m) | 8.79 (s, NH) |

| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s) | 8.35 (d), 7.69 (s), 7.50–7.33 (m) | 3.90 (s, CH₃) |

| 1-Benzyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s) | 8.38–8.28 (m), 7.72 (s), 7.39–7.30 (m), 7.22–7.16 (m) | 5.37 (s, CH₂) |

¹³C NMR Spectroscopic Investigations

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift, typically around δ 184-185 ppm. rsc.org The carbonyl carbon of the benzoyl group also appears in the downfield region. The various aromatic carbons of the indole and benzoyl rings resonate in the range of approximately δ 110-140 ppm. The specific chemical shifts help to confirm the substitution pattern and the electronic environment of each carbon atom. For example, the carbon of the methyl group in 1-methyl-1H-indole-3-carbaldehyde appears at a characteristic upfield chemical shift. rsc.org

Table 2: Selected ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Aldehyde Carbonyl (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| This compound | - | ~184.3 (C=O) | - | - |

| 1H-Indole-3-carbaldehyde | CDCl₃ | 185.34 | 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | - |

| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.43 | 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87 | 33.69 (CH₃) |

| 1-Benzyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.62 | 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35 | 50.95 (CH₂) |

Data sourced from multiple references. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum is the strong C=O stretching vibration of the aldehyde group, which is typically observed in the range of 1655–1700 cm⁻¹. The C=O stretch of the benzoyl group also falls within this region. Other characteristic vibrations include the C-H stretching of the aromatic rings and the aldehyde C-H, as well as C=C stretching vibrations of the aromatic rings. The IR spectrum of related compounds, such as 1-methoxy-1H-indole-3-carbaldehyde, shows a distinct absorption for the C=N bond at 1622 cm⁻¹, highlighting the influence of substituents on the vibrational frequencies.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1655–1700 |

| Aromatic C=C | Stretch | ~1600 and ~1450 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aldehyde C-H | Stretch | ~2850 and ~2750 |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound (C₁₆H₁₁NO₂), the expected molecular weight is approximately 249.26 g/mol . The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

Single-Crystal X-ray Diffraction of this compound Derivatives (e.g., 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde)

Conformational Analysis and Intermolecular Interactions in Crystal Lattices

The conformation of N-acylindoles is largely dictated by the rotational barrier around the N-CO bond, which influences the orientation of the benzoyl group relative to the indole ring. This orientation is crucial as it affects the compound's electronic properties and its ability to engage in intermolecular interactions.

In the crystal structure of the parent molecule, 1H-indole-3-carbaldehyde, the indole ring system is nearly planar. The molecules are organized in the crystal lattice through specific intermolecular hydrogen bonds.

A pertinent derivative, 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone, provides valuable information regarding the interactions involving a benzoyl moiety in a similar molecular framework. In its crystal structure, the amide oxygen atom is a key participant in hydrogen bonding, acting as an acceptor to the amide and amine groups of adjacent molecules. This interaction leads to the formation of a layered structure. This observation suggests that the carbonyl oxygen of the benzoyl group in this compound is also likely to be a significant hydrogen bond acceptor in its crystal lattice.

The tables below present crystallographic data for the parent compound, 1H-indole-3-carbaldehyde, which serves as a foundational reference for the indole core of the title compound.

Table 1: Crystal Data and Structure Refinement for 1H-indole-3-carbaldehyde

| Parameter | Value |

| Empirical Formula | C₉H₇NO |

| Formula Weight | 145.16 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 (9) |

| b (Å) | 5.8059 (4) |

| c (Å) | 8.6909 (5) |

| V (ų) | 710.24 (8) |

| Z | 4 |

Data sourced from a study on 1H-Indole-3-carbaldehyde.

Table 2: Hydrogen Bond Geometry for 1H-indole-3-carbaldehyde (Å, °)

| D—H···A | D-H | H···A | D···A | D-H···A |

| N1—H1A···O1 | 0.86 | 2.14 | 2.949 (3) | 159 |

D = donor, A = acceptor. Data sourced from a study on 1H-Indole-3-carbaldehyde.

In the absence of a crystal structure for this compound, the orientation of the N-benzoyl group is of particular interest. In related N-acylindole structures, the rotational angle between the plane of the indole ring and the plane of the acyl group is a key conformational parameter. This dihedral angle is influenced by steric hindrance and electronic effects. The benzoyl group, being electron-withdrawing, will influence the electronic distribution within the indole ring.

Biological and Pharmacological Research Applications of 1 Benzoyl 1h Indole 3 Carbaldehyde Derivatives

Anti-inflammatory Activity Evaluation

Derivatives of 1-Benzoyl-1H-indole-3-carbaldehyde have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and as analogues of established anti-inflammatory drugs.

Research into novel indole-N-acylhydrazone derivatives, synthesized via condensation reactions, has demonstrated their potential as anti-inflammatory agents. nih.gov The evaluation of these compounds has involved both in vitro enzyme inhibition assays and in vivo models of inflammation.

In in vitro studies, certain indole-N-acylhydrazone derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov One particular derivative, compound 3b, emerged as a selective COX-2 inhibitor, although it was less potent than the reference drug celecoxib. nih.gov Another compound, 3a, did not exhibit selectivity for COX-2. nih.gov Molecular docking studies have suggested that the selective interaction of compound 3b with the active site of COX-2, in a conformation not shared with COX-1, may be the primary reason for its selectivity. nih.gov

The anti-inflammatory effects were further confirmed in in vivo studies using the carrageenan-induced paw edema model in mice. nih.gov Compound 3b showed significant dose-dependent edema suppression, with a 30 mg/kg dose resulting in 100% inhibition of edema five hours after carrageenan injection, corroborating the findings from the COX inhibition assays. nih.gov

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 3a | Data not specified as selective | Data not specified as selective | Non-selective | nih.gov |

| Compound 3b | Lower Inhibition | Higher Inhibition | Selective for COX-2 | nih.gov |

| Celecoxib (Reference) | Low Inhibition | High Inhibition | Selective for COX-2 | nih.gov |

Indomethacin (B1671933), a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole (B1671886) derivative that functions primarily by inhibiting COX enzymes. nih.govplos.org However, research has revealed that its biological activities may extend beyond COX inhibition to other targets, such as aldo-keto reductase 1C3 (AKR1C3), which is implicated in hormone-dependent and independent cancers. nih.gov This has spurred the development of indomethacin analogues with more selective activity profiles.

Studies have shown that indomethacin and its methyl ester are potent inhibitors of AKR1C3, with a strong preference for this isoform over the closely related AKR1C1 and AKR1C2. nih.gov The indole ring structure is considered crucial for this selective inhibition, as related compounds lacking the complete indole moiety, such as zomepirac, are weak and non-specific inhibitors. nih.gov

Based on these findings, new analogues have been designed. One such compound, N-(4-chlorobenzoyl)-melatonin (CBM), was developed as an indomethacin analogue predicted to selectively inhibit AKR1C3 without affecting the COX enzymes. nih.gov Experimental validation confirmed that CBM effectively inhibits AKR1C3 but not AKR1C1 or AKR1C2, presenting a promising lead for developing therapeutics that target AKR1C3-related pathologies without the gastrointestinal side effects associated with COX inhibition. nih.gov

Antimicrobial Activity Studies

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives based on the indole-3-carbaldehyde scaffold have shown significant promise in this area, exhibiting efficacy against a range of bacteria and fungi, and an ability to disrupt microbial communities.

Derivatives of 1H-indole-3-carbaldehyde have been synthesized and evaluated for their activity against critical bacterial pathogens known for their increasing antibiotic resistance, such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis. nih.gov Synthetic strategies have led to the creation of various heterocyclic derivatives, including 2-(1H-indol-3-yl)quinazolin-4(3H)-ones and 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles. nih.govmdpi.com

Screening of these compounds has identified several with potent antibacterial activity. Notably, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (compound 3k) demonstrated a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against an MRSA strain. nih.gov Similarly, certain indolylbenzo[d]imidazole derivatives, specifically 3ao and 3aq, also showed high activity against staphylococci with MIC values below 1 µg/mL. mdpi.com Furthermore, compound 3ag (2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole) displayed a low MIC of 3.9 µg/mL against the model organism Mycobacterium smegmatis. mdpi.com Other studies on indole-3-carbaldehyde semicarbazone derivatives also reported inhibitory activity against Staphylococcus aureus. doaj.org

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | Staphylococcus aureus | 100 | doaj.org |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | Staphylococcus aureus | 150 | doaj.org |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus (MRSA) | 0.98 | nih.gov |

| Indolylbenzo[d]imidazole (3ao) | Staphylococci | <1 | mdpi.com |

| Indolylbenzo[d]imidazole (3aq) | Staphylococci | <1 | mdpi.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | mdpi.com |

The antifungal potential of indole derivatives has been explored, often in parallel with antibacterial testing. mdpi.comresearchgate.net Several compounds synthesized from the 1H-indole-3-carbaldehyde precursor have shown notable activity against the pathogenic yeast Candida albicans. nih.govmdpi.com

For instance, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) both demonstrated significant antifungal activity, each with an MIC of 3.9 µg/mL against C. albicans. mdpi.com Other research on 1-benzoyl-3-heterocyclic indole derivatives also identified compounds active against this fungus. researchgate.net While the precise mechanism of action for these specific derivatives is still under full investigation, studies on the parent compound, indole-3-carbaldehyde, suggest a potential mode of action. In some microorganisms like Vibrio, indole-3-carbaldehyde has been shown to modulate quorum sensing cascades, which are crucial for virulence and survival. researchgate.net This interference with microbial communication could be a key aspect of its antifungal and antibacterial effects. researchgate.net

Bacterial biofilms are surface-associated communities of microorganisms encased in a protective matrix, which makes them notoriously resistant to conventional antibiotics. nih.gov Therefore, agents that can inhibit biofilm formation or eradicate mature biofilms are of great therapeutic interest. Several indole-based compounds have been identified as potent biofilm modulators. mdpi.comcuny.edunih.gov

Research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed that compounds 3aa, 3ad, 3ao, and 3aq possessed excellent antibiofilm properties. mdpi.com They were capable of both inhibiting the initial formation of biofilms and killing cells within established, mature biofilms. mdpi.com Other studies have shown that different indole derivatives can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa and Escherichia coli by interfering with quorum sensing signaling pathways. cuny.edunih.gov For example, 3-(2-isocyano-6-methylbenzyl)-1H-indole was found to inhibit biofilm formation in P. aeruginosa by 70% at a concentration of 25 μg/mL and also led to a 57% destruction of pre-formed biofilms. nih.gov This highlights the potential of the indole scaffold to generate compounds that can overcome a major mechanism of bacterial persistence and antibiotic resistance.

Anticancer and Antiproliferative Investigations

The indole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous natural and synthetic compounds with anticancer properties, such as the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine. nih.gov Researchers have leveraged the structural versatility of the this compound framework to develop novel derivatives with potent activity against various cancer cell lines.

Cytotoxic Activity against Various Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Studies indicate that these compounds can inhibit cancer cell proliferation through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

For instance, a series of indole-aryl amide derivatives were evaluated for their in-vitro cytotoxicity against a panel of six human tumor cell lines. nih.govnih.gov Among the synthesized compounds, certain derivatives showed good activity, with one in particular, compound 5 , exhibiting noteworthy selectivity against the HT29 malignant colonic cell line while not affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov

In another study, novel hybrids combining indole and 1,2,4-triazole (B32235) moieties were synthesized and screened against the NCI 60 cell line panel. mdpi.com The results showed that derivatives featuring an oxime group (compounds 7a-j ) had superior anticancer activity compared to their ketone precursors. mdpi.com Specifically, compounds 7h and 7j displayed remarkable anticancer activity against the majority of tested cell lines, with GI₅₀ (50% growth inhibition) values primarily in the low micromolar range (1.85 to 5.76 µM). mdpi.com

Furthermore, research on related indole compounds, such as 1-benzyl-indole-3-carbinol (a derivative of indole-3-carbinol), has shown a dramatically increased potency in arresting the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells compared to its parent compound. nih.gov Indole-3-carbinol itself has been shown to induce a dose-dependent decrease in cell viability and promote apoptosis in multiple colorectal cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Indole Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Indole-aryl amide 5 | HT29 (Colon) | Selective cytotoxicity, G1 phase cell cycle arrest, apoptosis induction | nih.gov |

| Indole-aryl amide 4 | HT29, HeLa, MCF7 | IC₅₀ values of 0.96, 1.87, and 0.84 µM, respectively | nih.gov |

| Indole/1,2,4-triazole hybrid 7h | NCI 60 Panel | Broad anticancer activity (GI₅₀: 1.85 - 5.76 µM) | mdpi.com |

| Indole/1,2,4-triazole hybrid 7i | NCI 60 Panel | Strong anticancer activity (GI₅₀: 2.10 - 3.23 µM) | mdpi.com |

| Indole/1,2,4-triazole hybrid 7j | NCI 60 Panel | Broad anticancer activity (GI₅₀: 2.45 - 5.23 µM) | mdpi.com |

| 1-Benzyl-indole-3-carbinol | MCF-7, MDA-MB-231 (Breast) | >90% inhibition of DNA synthesis at ~0.2 µM | nih.gov |

Enzyme Inhibition Studies

The modification of the this compound structure offers possibilities for targeting specific enzymes implicated in disease pathogenesis.

Urease Inhibition against Helicobacter pylori (for oxime derivatives)

Helicobacter pylori infection is a primary cause of gastritis and peptic ulcers, with its survival in the acidic stomach environment critically dependent on the enzyme urease. nih.gov Urease catalyzes the hydrolysis of urea (B33335) to produce ammonia, neutralizing gastric acid and allowing the bacterium to colonize the gastric mucosa. nih.govnih.gov Therefore, inhibiting H. pylori urease is a key therapeutic strategy. nih.gov

The aldehyde group at the C3 position of the indole ring is reactive and can be readily converted to other functional groups, including oximes, through reaction with hydroxylamine. While direct studies on the urease inhibition activity of this compound oxime derivatives are not extensively documented, the strategy holds significant promise. This is because other compounds with similar structures, such as hydroxamic acids (e.g., acetohydroxamic acid), are known urease inhibitors. nih.gov The structural features of indole oxime derivatives could allow them to interact with the active site of the urease enzyme, potentially disrupting its function and thus hindering bacterial survival. This remains an important area for future investigation.

Modulation of Mitochondrial Enzyme Activities (drawing parallels from indole-3-carbaldehyde research)

Mitochondrial dysfunction is a central factor in various pathologies. Research on the parent compound, indole-3-carbaldehyde (IC), provides compelling evidence for the potential of its derivatives to modulate mitochondrial function. A recent study demonstrated that indole-3-carbaldehyde alleviates cisplatin-induced acute kidney injury in mice by improving mitochondrial function. nih.gov The study observed that treatment with IC led to a significant improvement in mitochondrial dysfunction and inhibited apoptosis. nih.gov

Similarly, in a model of intestinal inflammation induced by lipopolysaccharide (LPS), indole-3-carboxaldehyde (B46971) was found to dramatically improve mitochondrial function in intestinal epithelial cells. nih.gov It was shown to prevent mitochondrial damage induced by reactive oxygen species (ROS), thereby inhibiting the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov These findings suggest that the indole-3-carbaldehyde scaffold plays a protective role in cellular health by preserving mitochondrial integrity and function. This provides a strong rationale for investigating 1-benzoyl derivatives for similar or enhanced capabilities in modulating mitochondrial enzyme activities in various disease models.

Antioxidant Potential of Novel Analogues

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases. derpharmachemica.com The this compound structure has been identified as a promising backbone for the development of new antioxidant agents.

In one study, a series of novel indole-3-carboxaldehyde analogues were synthesized by conjugation with various aryl amines and evaluated for their antioxidant potential. derpharmachemica.comresearchgate.net The antioxidant capacity was measured using two standard in-vitro models: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the microsomal lipid peroxidation (LPO) inhibition assay. derpharmachemica.com The results indicated that the synthesized compounds exhibited varying degrees of antioxidant activity. Notably, compound 5f demonstrated superior antioxidant activity compared to the other analogues and was even more potent than the standard antioxidant, butylated hydroxy anisole (B1667542) (BHA). derpharmachemica.comresearchgate.net This suggests that the coupling of specific aryl amines to the indole-3-carboxaldehyde scaffold can significantly enhance its antioxidant properties. derpharmachemica.com

Table 2: Antioxidant Activity of Indole-3-Carboxaldehyde Analogues

| Assay | Compound 5f (% Inhibition) | Standard BHA (% Inhibition) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 78.4 ± 0.11 | 72.1 ± 0.32 | derpharmachemica.com |

Future Research Directions and Perspectives for 1 Benzoyl 1h Indole 3 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Protocols

The classical synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde typically involves the N-benzoylation of indole-3-carbaldehyde or the Vilsmeier-Haack formylation of 1-benzoylindole. nih.gov While effective, these methods often rely on conventional solvents and reagents that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Key areas for exploration include:

Catalytic Innovations: The use of reusable and environmentally benign catalysts can significantly improve the sustainability of the synthesis. For instance, a fast and green method for the regioselective 3-acylation of unprotected indoles has been developed using catalytic amounts of Y(OTf)₃ in an ionic liquid, [BMIM]BF₄, under microwave irradiation. nih.gov This approach, which allows for catalyst reuse, could be adapted for the N-benzoylation step. nih.gov Similarly, palladium-catalyzed acylation of 2-alkynylanilines provides an alternative route to functionalized indoles under mild conditions. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. tandfonline.com Exploring microwave-assisted N-benzoylation of indole-3-carbaldehyde or the Vilsmeier-Haack reaction could lead to more efficient processes. nih.govtandfonline.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards a more industrialized and sustainable production method.

| Synthetic Approach | Key Features | Potential Advantages | Relevant Research |

| Catalytic Acylation | Use of reusable metal triflates or other Lewis acids. | Reduced catalyst loading, easier purification, and catalyst recycling. | nih.gov |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the reaction. | Shorter reaction times, improved yields, and energy efficiency. | nih.govtandfonline.com |

| Palladium-Catalyzed Synthesis | Utilization of palladium catalysts for C-N bond formation. | Mild reaction conditions and good functional group tolerance. | acs.org |

| Flow Chemistry | Continuous processing in a microreactor system. | Enhanced safety, scalability, and precise control over reaction parameters. | General principle |

Exploration of Novel Derivatization Pathways and Chemical Space

The aldehyde functionality at the C3 position and the benzoyl group at the N1 position of this compound are ripe for chemical modification, allowing for the exploration of a vast chemical space. Future research should focus on leveraging this reactivity to synthesize novel derivatives with diverse pharmacological and material properties.

The aldehyde group is a versatile handle for various transformations, including:

Condensation Reactions: Reaction with amines, hydrazines, and other nucleophiles can lead to a wide array of Schiff bases, hydrazones, and other heterocyclic systems. For instance, indole-3-carboxaldehyde (B46971) thiosemicarbazone derivatives have been synthesized and investigated for their biological activities. aku.edu.tr

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol provides access to another set of important building blocks.

Carbon-Carbon Bond Forming Reactions: Reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions can be employed to introduce new carbon frameworks at the C3 position.

The N-benzoyl group, while generally considered a protecting group, also influences the electronic properties of the indole (B1671886) ring and can be a site for modification or replacement with other acyl or sulfonyl groups to fine-tune the molecule's properties. nih.gov Research has shown the synthesis of 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one from this compound, demonstrating a pathway to complex heterocyclic structures. nih.gov Another study reported the synthesis of 1-benzoyl-3-heterocyclic indole derivatives, highlighting the potential for constructing elaborate molecular architectures. researchgate.net

In-depth Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. While the general mechanism of the Vilsmeier-Haack reaction is well-established, involving the formation of a Vilsmeier reagent that acts as the electrophile, wikipedia.orgyoutube.comchemistrysteps.com specific mechanistic details for N-acylated indoles could be further elucidated.

Future research in this area could involve:

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. acs.orgacs.org This can provide valuable insights into the regioselectivity and stereoselectivity of reactions.

Kinetic Studies: Experimental kinetic analysis can help to determine the rate-determining steps of reactions and the influence of various parameters such as catalyst loading, temperature, and solvent.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanisms. acs.org

Advanced Computational Design and Virtual Screening for New Biological Activities

Computational methods are indispensable tools in modern drug discovery for identifying novel bioactive molecules. This compound and its derivatives represent a promising scaffold for the design of new therapeutic agents.

Future computational efforts should include:

Pharmacophore Modeling: Developing pharmacophore models based on known active indole derivatives can help to identify the key structural features required for a specific biological activity. nih.govnih.govdergipark.org.trmdpi.com These models can then be used to screen large compound libraries for new hits.

Virtual Screening and Molecular Docking: Virtual screening of compound databases against specific biological targets, followed by molecular docking studies, can predict the binding affinity and mode of interaction of potential drug candidates. nih.govfrontiersin.org For example, molecular docking studies have been performed on derivatives of this compound against bacterial proteins. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the early-stage evaluation of drug candidates and can help to prioritize compounds with favorable pharmacokinetic profiles.

| Computational Method | Application | Potential Outcome | Relevant Research |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Design of focused libraries and virtual screening queries. | nih.govnih.govdergipark.org.trmdpi.com |

| Virtual Screening | Searching large compound databases for potential hits. | Identification of novel scaffolds and lead compounds. | nih.govfrontiersin.org |

| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins. | Understanding ligand-receptor interactions and guiding lead optimization. | nih.gov |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of compounds with potential liabilities. | General principle |

Structure-Activity Relationship (SAR) Optimization for Targeted Pharmacological Profiles

Systematic modification of the this compound scaffold and the evaluation of the biological activity of the resulting analogs are essential for optimizing its pharmacological profile for specific therapeutic targets. Quantitative Structure-Activity Relationship (QSAR) studies can provide mathematical models that correlate the structural features of molecules with their biological activity. jocpr.com

Future SAR studies should focus on:

Systematic Analog Synthesis: A library of derivatives should be synthesized by systematically varying the substituents on both the indole ring and the benzoyl group. This will allow for a comprehensive exploration of the chemical space around the core scaffold.

Diverse Biological Screening: The synthesized analogs should be screened against a wide range of biological targets to identify new therapeutic applications.

QSAR and 3D-QSAR Studies: The development of robust QSAR and 3D-QSAR models will help to identify the key physicochemical and steric properties that govern biological activity. researchgate.netnih.govresearchgate.neteurjchem.com This knowledge can then be used to design more potent and selective compounds. For instance, QSAR studies on benzoyl indole derivatives have shown the importance of electronic properties for their activity. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the development of new medicines and materials.

常见问题

Q. What are the common synthetic routes for 1-Benzoyl-1H-indole-3-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via two key steps:

Vilsmeier-Haack Formylation : React 1-benzoylindole with POCl₃ and DMF at 80–110°C to introduce the aldehyde group at the 3-position. This method yields the carbaldehyde derivative after alkaline hydrolysis (e.g., 2M NaOH) .

Benzylation : Alternatively, benzyl groups can be introduced using NaH in DMF as a base, followed by reaction with benzyl halides. This method is effective for N-substitution while preserving the aldehyde functionality .

Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-oxidation or side reactions.

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer :

- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress.

- Recrystallization : Purify the crude product using solvents like acetone/water (1:1) or tert-butyl methyl ether (TBME) .

- Spectroscopy : Confirm structure via IR (aldehyde C=O stretch at ~1655–1700 cm⁻¹) and ¹H NMR (characteristic aldehyde proton at ~9.8–10.2 ppm) .

Advanced Research Questions

Q. How can researchers optimize low yields in SN2 substitution reactions for indole derivatives?

- Methodological Answer :

- Base Selection : Use anhydrous NaH in DMF under nitrogen to enhance nucleophilicity and prevent hydrolysis .

- Solvent Control : Ensure strict anhydrous conditions to avoid side reactions.

- Kinetic Monitoring : Employ in-situ IR or HPLC to detect intermediate formation and adjust reaction time (e.g., 16 hours for complete substitution) .

Example : In the synthesis of 1-substituted indoles, increasing benzyl bromide equivalents to 1.2 equiv. improved yields from 65% to 85% .

Q. What analytical techniques resolve ambiguities in structural characterization?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., benzyl group orientation) using single-crystal XRD, as demonstrated for 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde .

- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm regioselectivity in substituted indoles.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing isomers (e.g., 6- vs. 5-substituted derivatives) .

Q. How can functional group transformations expand the utility of this compound?

- Methodological Answer :

- Reduction : Convert the aldehyde to a hydroxymethyl group using NaBH₄ in methanol (Procedure I-C), enabling further derivatization for biological assays .

- Oxidation : Treat with KMnO₄ in acetone/water to form indole-3-carboxylic acids, useful as intermediates for metal-organic frameworks (MOFs) or coordination complexes .

Note : Optimize pH during oxidation to prevent indole ring degradation .

Application-Driven Questions

Q. How to design structure-activity relationship (SAR) studies using this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at the 5- or 6-positions to probe electronic effects on bioactivity .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or microplate-based inhibition assays.

Case Study : 6-Iodo-1H-indole-3-carbaldehyde derivatives showed enhanced antimicrobial activity due to halogen-mediated membrane disruption .

Q. What strategies mitigate contradictions in spectroscopic data for indole derivatives?

- Methodological Answer :

- Solvent Effects : Record NMR in deuterated DMSO or CDCl₃ to stabilize aldehyde protons and reduce signal broadening.

- Dynamic Processes : Use variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts in substituted aldehydes) .

- Cross-Validation : Compare IR and MS data with computational simulations (e.g., DFT for predicted vibrational frequencies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。